An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-2-oxo-2H-chromene-3-carboxamide, a prominent member of the coumarin family, stands as a molecule of significant interest in medicinal chemistry and materials science. Its inherent fluorescence, coupled with a versatile scaffold for chemical modification, has positioned it as a valuable building block for the development of novel therapeutic agents and functional probes. This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide, offering a foundational understanding for its application in research and development. The synthesis, spectroscopic profile, solubility, acidity, lipophilicity, and potential biological interactions are discussed in detail, supported by established experimental protocols and data from closely related analogues. This document aims to equip researchers with the necessary knowledge to effectively utilize and further investigate this promising compound.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic heterocyclic compounds characterized by a benzopyrone skeleton.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties, have rendered them privileged structures in drug discovery.[2][3] The 7-hydroxy substitution is particularly noteworthy as it often imparts favorable fluorescence properties, making these derivatives valuable as fluorescent probes and sensors in biological systems.[4][5] The addition of a 3-carboxamide moiety further enhances the molecule's potential for forming hydrogen bonds and allows for a wide range of structural modifications to modulate its biological activity and physicochemical characteristics.
This guide focuses specifically on 7-hydroxy-2-oxo-2H-chromene-3-carboxamide, providing a detailed exploration of its fundamental properties to facilitate its application in various scientific endeavors.
Synthesis of 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide
The synthesis of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide typically proceeds through a two-step sequence involving the initial formation of the corresponding ester followed by amidation. A common and efficient route is the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with a malonate derivative, followed by cyclization.
Synthesis of the Ester Precursor
The synthesis of the ethyl or methyl ester of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a well-established procedure.[6]
Reaction Scheme:
Caption: Amidation to form the final product.
Experimental Protocol: Synthesis of 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide
A general procedure involves bubbling ammonia gas through a solution of the ester in a suitable solvent, or by heating the ester with an ammonia solution. The specific conditions would require optimization for this particular substrate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development and materials science.
Solubility
The solubility of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide is expected to be low in water due to its predominantly aromatic structure. The presence of the hydroxyl and carboxamide groups, however, should allow for some solubility in polar organic solvents.
Table 1: Predicted and Observed Solubility
| Solvent | Predicted Solubility | Experimental Observation |
| Water | Sparingly soluble | - |
| Methanol | Soluble | - |
| Ethanol | Soluble | - |
| DMSO | Soluble | - |
| Chloroform | Slightly soluble | - |
Experimental Protocol: Determination of Aqueous Solubility
A standard method for determining aqueous solubility is the shake-flask method.
-
Prepare a supersaturated solution of the compound in deionized water.
-
Agitate the solution at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the solution to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Acidity (pKa)
The 7-hydroxy group is phenolic and therefore acidic, while the amide proton is generally considered neutral. The pKa of the phenolic proton is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. For the related 7-hydroxycoumarin, the pKa of the hydroxyl group is approximately 7.8. The electron-withdrawing nature of the 3-carboxamide group is expected to slightly lower the pKa of the 7-hydroxyl group.
Table 2: Predicted pKa Value
| Functional Group | Predicted pKa |
| 7-Hydroxyl | ~7.5 - 7.7 |
Note: This is an estimated value based on related structures. Experimental determination is recommended.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination. [7][8]
-
Dissolve a precise amount of the compound in a suitable co-solvent/water mixture if aqueous solubility is low. [9]2. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
-
For poorly soluble compounds, extrapolation methods, such as the Yasuda-Shedlovsky plot, can be used to determine the aqueous pKa from measurements in various co-solvent mixtures. [9]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties. A balanced LogP is crucial for oral absorption and cell membrane permeability.
Table 3: Predicted LogP Value
| Parameter | Predicted Value |
| XLogP3 | ~1.5 - 2.0 |
Note: This is a computationally predicted value and should be experimentally verified.
Experimental Protocol: Determination of LogP by HPLC
A reliable and high-throughput method for LogP determination utilizes reversed-phase high-performance liquid chromatography (RP-HPLC). [10][11]
-
Calibrate an RP-HPLC system (e.g., C18 column) with a series of standard compounds with known LogP values.
-
Determine the retention time of the target compound under the same chromatographic conditions.
-
Calculate the LogP of the target compound by correlating its retention time with the calibration curve.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and purity assessment.
UV-Vis Spectroscopy
The extended chromophore of the coumarin ring system results in strong UV-Vis absorption. The absorption spectrum of 7-hydroxycoumarin derivatives is sensitive to pH due to the ionization of the 7-hydroxyl group. The closely related 7-hydroxycoumarin-3-carboxylic acid exhibits an excitation peak at 352 nm. [12] Table 4: Expected UV-Vis Absorption Maxima (λmax)
| Solvent | Expected λmax (nm) |
| Methanol | ~350 - 360 |
| pH 7.4 Buffer | ~350 - 360 (neutral form), ~400-410 (phenolate form) |
Fluorescence Spectroscopy
7-Hydroxycoumarins are well-known for their strong fluorescence. The emission properties are also pH-dependent, with the phenolate form typically showing a significant red-shift in emission. 7-Hydroxycoumarin-3-carboxylic acid has an emission peak at 407 nm. [12] Table 5: Expected Fluorescence Emission Maxima
| Solvent | Expected Emission λmax (nm) |
| Methanol | ~400 - 410 |
| pH 7.4 Buffer | ~400 - 410 (neutral form), ~450-460 (phenolate form) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 6: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| N-H (amide) | 3100-3500 |
| C=O (lactone) | 1700-1750 |
| C=O (amide) | 1630-1680 |
| C=C (aromatic) | 1450-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. The chemical shifts will be influenced by the electronic environment of the coumarin ring and the substituents.
Crystal Structure
Biological Activities and Potential Mechanisms of Action
Derivatives of 7-hydroxycoumarin have demonstrated a wide array of biological activities. The introduction of the 3-carboxamide group offers a handle for further derivatization to target specific biological pathways.
Enzyme Inhibition
7-Hydroxycoumarin derivatives have been identified as inhibitors of several enzymes, including:
-
Topoisomerase I: Some 4-substituted 7-hydroxycoumarins have shown inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication and transcription, making them potential anticancer agents. [14][15]* Macrophage Migration Inhibitory Factor (MIF): Certain 3-substituted 7-hydroxycoumarins are high-affinity binders to the tautomerase active site of MIF, a pro-inflammatory cytokine implicated in cancer and autoimmune diseases. [4]* Cholinesterases: Various 7-hydroxycoumarin derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease. [16]* Monoamine Oxidase (MAO): The coumarin scaffold is present in inhibitors of MAO, enzymes involved in the metabolism of neurotransmitters. [17]
Modulation of Cellular Processes
-
Neutrophil Function: 7-Hydroxycoumarin has been shown to modulate the oxidative metabolism and degranulation of human neutrophils, suggesting a role in regulating inflammatory responses. [18]* Oncogene-Induced Transformation: 7-Hydroxycoumarin can inhibit the transformation of murine fibroblasts induced by oncogenes such as myc and ras, indicating potential anti-proliferative effects. [19]
Potential Signaling Pathway Involvement
Given its inhibitory effects on MIF, 7-hydroxy-2-oxo-2H-chromene-3-carboxamide could potentially modulate the MIF-CD74 signaling pathway, which is involved in cell proliferation and survival.
Caption: Potential inhibition of the MIF-CD74 signaling pathway.
Conclusion
7-Hydroxy-2-oxo-2H-chromene-3-carboxamide is a molecule with significant potential, stemming from its versatile chemical nature and the established biological relevance of the coumarin scaffold. This guide has provided a comprehensive overview of its key physicochemical properties and has outlined detailed experimental protocols for their determination. While some experimental data for this specific compound are lacking in the current literature, the information provided for closely related analogues serves as a strong foundation for future research. A thorough experimental characterization of its solubility, pKa, and lipophilicity is crucial for its rational application in drug design and materials science. Further investigation into its specific biological targets and mechanisms of action will undoubtedly unveil new opportunities for therapeutic intervention and the development of advanced molecular probes.
References
- Bisi, A., et al. (2017). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(5), 469-481.
-
de Beer, S. B., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Chemical Biology, 15(10), 2776-2784. [Link]
-
Matos, M. J., et al. (2016). Crystal structures of three 6-substituted coumarin-3-carboxamide derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 978-983. [Link]
-
ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Kozurkova, M., et al. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology, 399(1), 1-16. [Link]
- Haque, M. R., et al. (2023). Computational Studies Followed by Effect of Solvent Polarity and Salts on HOMO–LUMO Gap of 7-Hydroxy Coumarine Notabally Reflected by Absorption and Emission Spectra. Journal of Fluorescence, 33(5), 3569-3580.
-
Yılmaz, B., & Ertekin, Z. C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 47-52. [Link]
- Fathalla, M. A., et al. (2006). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(3), 196-208.
-
Weber, U. S., et al. (1998). 7-Hydroxycoumarin inhibits oncogene-induced transformation of murine fibroblasts. International Journal of Cancer, 76(4), 549-555. [Link]
- Babic, S., et al. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
-
Wu, J., et al. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters, 15(5), 683-689. [Link]
- Matos, M. J., et al. (2016). Crystal structures of three 6-substituted coumarin-3-carboxamide derivatives.
- Wu, J., et al. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters.
- Desai, N. C., et al. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(5), 362-370.
-
Firoozpour, L., et al. (2014). Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 84, 556-565. [Link]
- El-Gaby, M. S. A., et al. (2012). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica, 4(3), 1276-1285.
-
Chen, Y.-F., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1690. [Link]
- Donovan, S. F., & Pescatore, M. C. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
- de Beer, S. B., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Chemical Biology, 15(10), 2776–2784.
- Fathalla, M. A., et al. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(3), 196–208.
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
- Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 1-13.
- Maccioni, E., et al. (2021). Synthesis of Ni(II), Cu(II) and Zn(II) coumarin-3-carboxilic acid derivates and their and their physical-chemical properties. Research, Society and Development, 10(3), e53610313597.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
da Silva, A. F., et al. (2017). Eco-Friendly and Highly Efficient Multigram Synthesis of N-(2-Hydroxyethyl)-2-Oxo-2H-Chromene-3-Carboxamide as a Useful Intermediate Using Sonochemistry. Current Green Chemistry, 4(2), 89-94. [Link]
-
Pretorius, L., et al. (2017). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 22(10), 1669. [Link]
- Kumar, A., & Singh, A. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph.
-
Maccioni, E., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183. [Link]
-
Coutinho, A. L., & Polli, J. E. (2022). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. Pharmaceutics, 14(10), 2097. [Link]
- University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Takács-Novák, K., et al. (1997). Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures. International Journal of Pharmaceutics, 151(2), 235-248.
-
Valko, K., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5319. [Link]
-
de Farias, C. C., et al. (2013). 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. Chemico-Biological Interactions, 206(1), 63-75. [Link]
- Avdeef, A., et al. (2012). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica, 4(5), 1957-1965.
- Zha, C., et al. (2001). High throughput HPLC method for determining Log P values. U.S.
- University of California, Los Angeles. (n.d.). Classification of organic compounds By solubility.
Sources
- 1. rsdjournal.org [rsdjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 13. Crystal structures of three 6-substituted coumarin-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]
- 15. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 7-Hydroxycoumarin inhibits oncogene-induced transformation of murine fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
